molecular formula C5H12O<br>CH3(CH2)3CH2OH<br>C5H12O B124592 Pentanol CAS No. 71-41-0

Pentanol

Cat. No.: B124592
CAS No.: 71-41-0
M. Wt: 88.15 g/mol
InChI Key: AMQJEAYHLZJPGS-UHFFFAOYSA-N
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Description

Pentanol, also known as amyl alcohol, is an organic compound with the molecular formula C₅H₁₂O. It is a member of the alcohol family and is characterized by a hydroxyl (-OH) functional group. This compound exists in several isomeric forms, including n-pentanol, isothis compound, and neothis compound, each with unique properties and uses .

Mechanism of Action

1-Pentanol, also known as Pentanol or Pentan-1-ol, is an organic compound with the formula CH3(CH2)4OH . It is classified as a primary alcohol and is a colorless liquid with a distinctive aroma .

Target of Action

1-Pentanol is a linear alcohol and is primarily used as a solvent, a biological drying agent, and in the synthesis of some fragrance compounds .

Mode of Action

The hydroxyl group (OH) in 1-Pentanol is the active site of many reactions . It can form esters with various acids, which are often used in the fragrance industry due to their pleasant odors. For example, the ester formed from 1-Pentanol and butyric acid is pentyl butyrate, which has an apricot-like odor . The ester formed from 1-Pentanol and acetic acid is amyl acetate (also called pentyl acetate), which has a banana-like odor .

Biochemical Pathways

It can be produced from the fractional distillation of fusel oil . Research is underway to develop cost-effective methods of producing bio-pentanol with fermentation . The branched-chain amino acid pathways can be extended to produce abiotic longer chain keto acids and alcohols by engineering the chain elongation activity of 2-isopropylmalate synthase .

Pharmacokinetics

Its physical properties such as a density of 0811 g cm^−3, a melting point of −78 °C, and a boiling point of 137 to 139 °C, suggest that it would have low bioavailability if ingested or inhaled .

Result of Action

The primary result of 1-Pentanol’s action is the creation of esters when it reacts with various acids. These esters often have pleasant odors and are used in the fragrance industry . In addition, 1-Pentanol is a promising substitute for conventional gasoline and diesel fuels .

Action Environment

The action of 1-Pentanol can be influenced by environmental factors. For example, its flammability increases with higher temperatures, and it should be stored in a well-ventilated place . It is also important to use spark-proof tools and explosion-proof equipment when handling 1-Pentanol due to its flammability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanol is primarily produced through the hydroformylation of butene, followed by hydrogenation of the resultant butyraldehyde. . The steps are as follows:

  • Butene reacts with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form butyraldehyde.
  • The resultant butyraldehyde is then hydrogenated to produce n-pentanol.

Industrial Production Methods: this compound can also be prepared by fractional distillation of fusel oil, a byproduct of alcoholic fermentation . Additionally, research is underway to develop cost-effective methods of producing bio-pentanol through fermentation to reduce the use of fossil fuels .

Chemical Reactions Analysis

Types of Reactions: Pentanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Esterification: Typically involves carboxylic acids and acid catalysts like sulfuric acid.

Major Products:

Scientific Research Applications

Pentanol has a wide range of applications in scientific research and industry:

Properties

IUPAC Name

pentan-1-ol
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InChI

InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3
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InChI Key

AMQJEAYHLZJPGS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCO
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Molecular Formula

C5H12O, Array
Record name N-PENTANOL
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Related CAS

37411-22-6 (magnesium salt)
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DSSTOX Substance ID

DTXSID6021741
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Molecular Weight

88.15 g/mol
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Physical Description

N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid
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Boiling Point

280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C
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Flash Point

91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c.
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Solubility

10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol
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Density

0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6
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Color/Form

Colorless liquid

CAS No.

71-41-0, 30899-19-5
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-PENTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013036
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Record name 1-PENTANOL
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-110 °F (NTP, 1992), -79 °C, -78.9 °C
Record name N-PENTANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2467
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name N-PENTYL ALCOHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Pentanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013036
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-PENTANOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

To synthesize tri-n-pentylamine, a solution of 1 mol of n-pentylamine in 4 mol of n-pentanol was prepared. This solution was treated with 0.25% by weight of 50% strength by weight sodium hydroxide solution.
Quantity
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Synthesis routes and methods II

Procedure details

One of the commercially important ways to manufacture n-amyl acetate is by the catalytic esterification of n-amyl alcohol with acetic acid. n-Amyl acetate (b.p.=148.4° C.), n-amyl alcohol (b.p.=138.1° C.) and water (b.p.=100° C.) form a minimum ternary azeotrope boiling at 94.8° C. and containing 10.5 weight percent n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. n-Amyl acetate forms a binary azeotrope with water boiling at 95.2° C. containing 59 wt. % n-amyl acetate. n-Amyl alcohol also forms a binary minimum azeotrope with water which boils at 95.8° C. and contains 45.6 wt. % n-amyl alcohol. Thus in the esterification of n-amyl alcohol with acetic acid to form n-amyl acetate and water, the rectification of this mixture has two binary and a ternary azeotrope to contend with, and yields the lowest boiling constituent, namely the n-amyl acetate - n-amyl alcohol - water ternary azeotrope. It is therefore impossible to produce n-amyl acetate from n-amyl alcohol and water mixtures by rectification because the lower boiling ternary azeotrope will always come off overhead as the initial product. Any mixture of n-amyl acetate, n-amyl alcohol and water subjected to rectification at one atmosphere pressure will produce an overhead product boiling at 94.8° C. and containing 10.5 wt. % n-amyl acetate, 33.3 wt. % n-amyl alcohol and 56.2 wt. % water. Extractive distillation would be an attractive method of effecting the separation of n-amyl acetate from n-amyl alcohol if agents can be found that (1) will break the n-amyl acetate - n-amyl alcohol - water azeotrope and (2) are easy to recover from the n-amyl alcohol, that is, form no azeotrope with n-amyl alcohol and boil sufficiently above n-amyl alcohol to make the separation by rectification possible with only a few theoretical plates.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
n-amyl acetate n-amyl alcohol water
Quantity
0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (5.21 g., 0.02 mole) and 4-amino-1-(4-methoxybenzyl)piperidine (4.5 g., 0.02 mole) in 80 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography (silica gel, ethyl acetate-n-hexane) to yield 2.88 g. (31%) of 6-chloro-2,3-dihydro-2-[1-[(4-methoxyphenyl)methyl]-4-piperidinyl]-1,3-dioxo-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Reaction of 4-chloro-5-sulfamoylphthalimide (10.1 g., 0.0386 mole) and 4-amino-1-(3-trifluoromethylbenzyl)piperidine (10.0 g., 0.0386 mole) in 200 ml. of n-pentanol according to the procedure of Example 1(a) afforded the crude 1,3-dioxoisoindole product purified by chromatography to yield 8.1 g. (42% yield) of 6-chloro-2,3-dihydro-1,3-dioxo-2-[1-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]-1H-isoindole-5-sulfonamide. The NMR spectral data was consistent for the compound used without further purification below.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The sulfonated porous styrene-divinylbenzene copolymer particles can be produced by a known method. For example, such copolymer particles can be obtained by suspension polymerizing divinylbenzene and a styrene monomer in the presence of a water-insoluble organic solvent such as amyl alcohol, toluene or the like, isolating the produced particles, swelling them with a swelling agent such as dichloroethane, trichloroethane or the like, and adding thereto concentrated sulfuric acid or chlorosulfuric acid to effectuate a sulfonation reaction at room temperature to 120° C. The ion exchange capacity can be adjusted by properly controlling the reaction conditions at the time of reaction with concentrated sulfuric acid or chlorosulfuric acid. The porosity of the column packing material of this invention can be adjusted by properly selecting the reaction conditions, especially the kind and amount of the water-insoluble organic solvent used, at the time of suspension polymerization. The particle size can also be adjusted by properly selecting the suspension polymerization conditions.
Name
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[Compound]
Name
styrene-divinylbenzene copolymer
Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
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Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanol
Reactant of Route 2
Pentanol
Reactant of Route 3
Pentanol
Reactant of Route 4
Pentanol
Reactant of Route 5
Pentanol
Reactant of Route 6
Pentanol

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